1-(2-methylbenzyl)-4-nitro-1H-imidazole
Overview
Description
The compound “1-(2-methylbenzyl)-4-nitro-1H-imidazole” is likely to be an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 1-(2-methylbenzyl) part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) at the second position of the benzene ring. The 4-nitro part indicates a nitro group (NO2) attached to the fourth position of the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the nitro group and the 2-methylbenzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be based on the imidazole ring, with the nitro group at the fourth position and the 2-methylbenzyl group at the first position. The benzene ring of the benzyl group would likely be in a plane perpendicular to the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methylbenzyl group. The nitro group could potentially undergo reduction reactions to form amines, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group might make it more polar and potentially more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIRIVCXGZIAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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